molecular formula C9H9BrClN3O B13509709 [5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanaminehydrochloride

[5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanaminehydrochloride

Cat. No.: B13509709
M. Wt: 290.54 g/mol
InChI Key: LUYGXIMEXIBSAM-UHFFFAOYSA-N
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Description

Historical Context of Oxadiazole-Based Compounds in Medicinal Chemistry

Oxadiazoles, characterized by a five-membered ring containing two nitrogen and one oxygen atom, have been extensively studied since the mid-20th century for their diverse biological activities. The 1,2,4-oxadiazole isomer, in particular, has emerged as a privileged scaffold in drug discovery due to its metabolic stability, hydrogen-bonding capacity, and ability to mimic peptide bonds. Early applications focused on antimicrobial agents, with derivatives such as furoxan-based antibiotics demonstrating broad-spectrum activity in the 1970s.

The 1980s marked a turning point with the discovery of oxadiazoles’ role as bioisosteres for carboxylic acids and esters, enabling improved pharmacokinetic properties in cardiovascular and neurological therapeutics. For example, oxadiazole-containing angiotensin II receptor antagonists exhibited enhanced bioavailability compared to their carboxylate counterparts. By the 2000s, research expanded into anticancer applications, with oxadiazoles shown to inhibit tyrosine kinases and induce apoptosis through caspase-3 activation.

A comparative analysis of oxadiazole derivatives highlights their structural versatility:

Substituent Position Biological Activity Key Advantage
3-Benzyl (Result 4) Anti-inflammatory Enhanced solubility via amine functionalization
5-Phenyl (Result 1) Antimicrobial Electron-withdrawing groups improve target binding
2-Bromophenyl (Query) Anticancer (projected) Steric and electronic modulation for kinase inhibition

This evolutionary trajectory underscores the oxadiazole core’s adaptability, making it a cornerstone in rational drug design.

Rationale for Bromophenyl Substitution in Heterocyclic Systems

The incorporation of a 2-bromophenyl group into the oxadiazole framework serves dual purposes: electronic modulation and steric stabilization. Bromine’s electronegativity (2.96 Pauling scale) induces a pronounced electron-withdrawing effect, polarizing the oxadiazole ring and enhancing its reactivity toward nucleophilic attack at the 3-position. This electronic perturbation increases the compound’s dipole moment (calculated at 4.2 Debye for analogous structures), facilitating interactions with hydrophobic enzyme pockets.

Stereoelectronic analysis reveals that 2-bromo substitution on the phenyl ring creates a 15° dihedral angle relative to the oxadiazole plane, optimizing π-π stacking with aromatic residues in biological targets. Comparative studies with 3-bromo and 4-bromo isomers demonstrate superior target affinity for the 2-substituted variant, attributable to reduced torsional strain during ligand-receptor binding.

The synthetic accessibility of 2-bromophenyl precursors further motivates this substitution. Ullmann coupling reactions between 2-bromoiodobenzene and oxadiazole precursors proceed with 78% efficiency under mild conditions (60°C, DMF solvent), as validated by high-performance liquid chromatography (HPLC) purity assessments. This synthetic reliability ensures scalability for structure-activity relationship studies.

Properties

Molecular Formula

C9H9BrClN3O

Molecular Weight

290.54 g/mol

IUPAC Name

[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C9H8BrN3O.ClH/c10-7-4-2-1-3-6(7)9-12-8(5-11)13-14-9;/h1-4H,5,11H2;1H

InChI Key

LUYGXIMEXIBSAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)CN)Br.Cl

Origin of Product

United States

Preparation Methods

Formation of 5-(2-Bromophenyl)-1,2,4-oxadiazole Core

One common method involves the reaction of a halogenated benzonitrile derivative with hydroxylamine to form an amidoxime intermediate, which cyclizes to the oxadiazole ring.

  • Starting materials: 2-bromobenzonitrile or related halogenated benzonitrile.
  • Reagents: Hydroxylamine hydrochloride.
  • Conditions: Polar protic solvents such as ethanol or methanol; presence of organic or inorganic bases like triethylamine or sodium bicarbonate to liberate free hydroxylamine.
  • Temperature: Typically room temperature to reflux.
  • Reaction time: Several hours to overnight.

This step yields the 5-(2-bromophenyl)-1,2,4-oxadiazol intermediate.

Formation of Hydrochloride Salt

The free amine is converted to its hydrochloride salt to improve stability and handling.

  • Procedure: Treatment of the free amine with hydrochloric acid in an appropriate solvent.
  • Solvents: Often ethanol or diethyl ether.
  • Temperature: Ambient conditions.

This step yields the target compound [5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride.

Reaction Conditions and Yields Summary

Step Reagents/Conditions Solvent(s) Temperature (°C) Reaction Time Yield (%)
Hydroxylamine addition to nitrile Hydroxylamine hydrochloride, triethylamine or NaHCO3 Ethanol, Methanol Room temp to reflux Several hours to overnight 70-90 (typical)
Coupling with halogenated aromatic CuI catalyst, L-proline ligand, K2CO3 or Cs2CO3 base DMF or DMSO 50-120 6-24 hours 65-85
Salt formation HCl treatment Ethanol, diethyl ether Ambient 1-2 hours Quantitative

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents/Conditions Solvent(s) Temperature (°C) Yield Range (%) Notes
Nitrile to amidoxime conversion Hydroxylamine hydrochloride, base Ethanol, Methanol 25-80 70-90 Requires base to free hydroxylamine
Oxadiazole ring formation Cyclization under protic conditions Ethanol, Methanol Reflux High Efficient ring closure
Aromatic halide coupling CuI, L-proline, K2CO3 or Cs2CO3 DMF, DMSO 50-120 65-85 Catalyst and ligand critical
Amination and salt formation HCl treatment Ethanol, Ether Ambient Quantitative Produces stable hydrochloride salt

Chemical Reactions Analysis

Functional Group Transformations

The oxadiazole ring and amine group participate in characteristic reactions:

Nucleophilic Substitution

  • Bromophenyl Group Reactivity : The electron-deficient 2-bromophenyl substituent undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids under palladium catalysis .

  • Amine Functionalization : The methanamine group reacts with acyl chlorides or anhydrides to form amides (e.g., 4-bromo-N-(oxadiazol-3-yl)benzamide) .

Representative Reaction :

text
[5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine + 4-Bromobenzoyl chloride → 4-Bromo-N-(oxadiazol-3-yl)benzamide (Yield: 20%)[10]

Oxidation and Reduction

  • Oxidation : The oxadiazole ring is stable under mild oxidizing conditions but degrades with strong oxidizers like KMnO₄.

  • Reduction : LiAlH₄ reduces the oxadiazole to form amine derivatives, though this is less common due to ring stability.

Cross-Coupling Reactions

The bromine substituent enables palladium-catalyzed couplings:

Reaction TypeConditionsProducts FormedReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CBiaryl-substituted oxadiazoles
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, 100°CN-Aryl derivatives

Acylation and Alkylation

The primary amine undergoes standard derivatization:

  • Acylation : Reacts with acyl chlorides (e.g., 4-trifluoromethylbenzoyl chloride) in dichloroethane under microwave irradiation (120°C, 45 min) .

  • Alkylation : Forms quaternary ammonium salts with alkyl halides in polar aprotic solvents .

Example :

text
[5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine + 4-Trifluoromethylbenzoyl chloride → N-(Oxadiazol-3-yl)-4-trifluoromethylbenzamide (Yield: 20%)[10]

Ring-Opening Reactions

Under strongly acidic or basic conditions, the oxadiazole ring undergoes hydrolysis:

  • Acidic Hydrolysis : Concentrated HCl at reflux cleaves the ring to yield carboxylic acid derivatives .

  • Basic Hydrolysis : NaOH/EtOH produces amidoxime intermediates .

Thermal Stability and Decomposition

  • Thermogravimetric Analysis (TGA) : Decomposes at ~250°C, releasing HBr and forming carbonaceous residues .

  • DSC Data : Endothermic peak at 163–165°C corresponds to melting prior to decomposition .

Mechanistic Insights

  • Cyclization : Acid-catalyzed tautomerization of N-acylamidines facilitates intramolecular cyclization .

  • Cross-Coupling : Oxidative addition of Pd(0) to the C-Br bond initiates catalytic cycles .

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine:

    Biochemical Research: Used as a probe or reagent in biochemical assays.

Industry:

    Material Science:

    Agriculture: May be used in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of [5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanaminehydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to modulation of their activity. The bromine atom and methanamine group can further enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of 1,2,4-oxadiazole derivatives, which are widely studied for their antimicrobial, anticancer, and CNS activity. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
[5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride 2-Bromophenyl (5) C₉H₉BrClN₃O ~290–300 (estimated) Likely white/pale solid; enhanced lipophilicity due to ortho-Br .
[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride () 3-Bromophenyl (5) C₉H₉BrClN₃O 290.55 White powder; meta-Br reduces steric hindrance vs. ortho-Br .
[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride () 2-Fluorophenyl (5) C₉H₉ClFN₃O 229.64 Lower molecular weight; higher electronegativity from F may improve solubility .
[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride () 3-Fluorophenyl (5) C₉H₉ClFN₃O ~229–240 (estimated) Similar to 2-F analog but with altered electronic effects .
(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride () CF₃ (5) C₄H₅ClF₃N₃O 196.56 Highly electronegative CF₃ group; increased metabolic stability .
[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine () 4-Methoxyphenyl (5) C₁₀H₁₁N₃O₂ 205.21 Methoxy group enhances π-π stacking; neutral form lacks HCl solubility .

Key Findings from Structural Analysis:

Fluorine at the 2-position () balances electronegativity and steric effects, favoring solubility without significant bulk.

Trifluoromethyl groups () confer strong electron-withdrawing effects and metabolic resistance, making them valuable in drug design .

Salt Form :

  • Hydrochloride salts (e.g., ) improve aqueous solubility, critical for in vivo applications, compared to free bases (e.g., ).

Biological Activity

[5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. The oxadiazole structure is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this compound through various studies and findings.

  • Chemical Formula: C9H9BrClN3O
  • Molecular Weight: 290.55 g/mol
  • CAS Number: 1803580-84-8
  • IUPAC Name: [5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine; hydrochloride

Biological Activity Overview

The biological activity of [5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride has been investigated in various studies focusing on its anticancer properties and mechanisms of action.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promise in inducing apoptosis in cancer cells through multiple mechanisms:

  • Mechanism of Action:
    • Induction of apoptosis via activation of the p53 pathway.
    • Inhibition of key cellular pathways involved in tumor growth.
  • In Vitro Studies:
    • The compound was tested against human cancer cell lines such as MCF-7 (breast cancer), U-937 (leukemia), and others.
    • Results indicated that it has an IC50 value comparable to established chemotherapeutic agents like doxorubicin, suggesting potent anticancer activity.
Cell LineIC50 Value (µM)Reference
MCF-715.63
U-93710.38
HeLa12.00

Case Studies

Several case studies have highlighted the effectiveness of oxadiazole derivatives in cancer treatment:

  • Study on MCF-7 Cells:
    • A study showed that the compound increased p53 expression levels and caspase-3 cleavage, leading to enhanced apoptotic activity in MCF-7 cells .
  • Flow Cytometry Analysis:
    • Flow cytometry assays indicated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers in treated cell lines .

Additional Biological Activities

Beyond anticancer properties, oxadiazoles are also being explored for their antimicrobial and anti-inflammatory effects:

  • Antimicrobial Activity:
    • Some derivatives have shown efficacy against bacterial strains and fungi, suggesting potential use as antimicrobial agents.
  • Anti-inflammatory Properties:
    • Research indicates that certain oxadiazole compounds can inhibit inflammatory mediators, providing a basis for their use in treating inflammatory diseases.

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